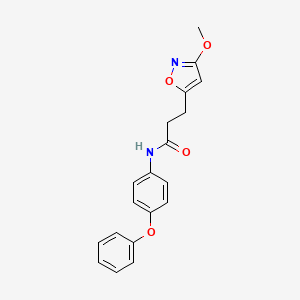![molecular formula C17H17N5O3 B11004448 N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11004448.png)
N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxin-2-yl derivative, followed by the formation of the 1H-1,2,4-triazole ring through cyclization reactions. The final step involves the coupling of the triazole derivative with the pyrrole ring under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production while maintaining the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide: can be compared with other compounds that feature similar structural motifs, such as:
Eigenschaften
Molekularformel |
C17H17N5O3 |
|---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C17H17N5O3/c23-15(7-10-22-8-3-4-9-22)18-17-19-16(20-21-17)14-11-24-12-5-1-2-6-13(12)25-14/h1-6,8-9,14H,7,10-11H2,(H2,18,19,20,21,23) |
InChI-Schlüssel |
VMFMRZCBHQMKOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)NC(=O)CCN4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B11004365.png)
![ethyl {2-[(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11004366.png)
![4-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide](/img/structure/B11004381.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11004391.png)
![3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide](/img/structure/B11004396.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11004398.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-valine](/img/structure/B11004409.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valyl-L-alanine](/img/structure/B11004412.png)
![{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-5-hydroxy-1-benzofuran-3-yl}(thiophen-3-yl)methanone](/img/structure/B11004417.png)
![N-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B11004418.png)

![7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11004433.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11004443.png)
![N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B11004447.png)
